molecular formula C22H23N3OS B3918186 N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide

N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B3918186
M. Wt: 377.5 g/mol
InChI Key: SGAOGSALQVPIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research, primarily recognized for its role as a synthetic intermediate and a scaffold for developing novel bioactive molecules. Its core structure incorporates a thiazole ring, a privileged heterocycle in drug discovery, which is functionalized with phenyl and benzamide groups and a key piperidinylmethyl side chain. This specific architecture is designed to interact with various enzymatic targets. Scientific literature indicates that this compound and its structural analogs are investigated as potential inhibitors of protein kinases, which are critical regulators of cell signaling pathways. Research into this chemotype focuses on its application in oncology, particularly in the disruption of aberrant kinase signaling that drives tumor proliferation and survival. The presence of the piperidine moiety is a common feature in pharmacologically active compounds, often contributing to improved solubility and target binding affinity. Its primary research value lies in its utility as a versatile building block for the synthesis of more complex chemical libraries and as a lead compound for the structure-activity relationship (SAR) optimization to enhance potency and selectivity against specific biological targets. For Research Use Only. Not for human or veterinary diagnosis or therapeutic use.

Properties

IUPAC Name

N-[4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c26-21(18-12-6-2-7-13-18)24-22-23-20(17-10-4-1-5-11-17)19(27-22)16-25-14-8-3-9-15-25/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAOGSALQVPIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(N=C(S2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. The final step often involves the coupling of the thiazole derivative with benzoyl chloride to form the benzamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may yield the corresponding thiazolidine derivatives .

Scientific Research Applications

N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C20H22N4S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{S}

This compound is synthesized through a multi-step reaction involving the formation of thiazole rings and subsequent modifications to introduce the piperidine and phenyl groups. The synthesis process often employs various reagents and solvents to optimize yield and purity.

Biological Activity

1. Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. In a comparative study, the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .

2. Anticancer Properties
Research indicates that thiazole-containing compounds possess anticancer activity. A study focused on the cytotoxic effects of similar benzamide derivatives revealed that they inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis via modulation of apoptotic pathways .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-(4-chlorophenyl)thiazole derivativeMCF-7 (Breast)12.5
N-(phenyl)thiazole derivativePC3 (Prostate)10.0
N-[(2Z)-4-phenyl...benzamideHeLa (Cervical)15.0

3. Enzyme Inhibition
Thiazole derivatives have also been investigated for their ability to inhibit key enzymes involved in disease processes. For example, studies have shown that N-[(2Z)-4-phenyl...benzamide inhibits tyrosinase activity, which is crucial in melanin biosynthesis. The inhibition constant KiK_i was determined to be 0.016 µM, indicating strong binding affinity .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetKiK_i (µM)
N-(4-chlorophenyl)thiazole derivativeTyrosinase0.020
N-(phenyl)thiazole derivativeCholinesterase0.015
N-[(2Z)-4-phenyl...benzamideTyrosinase0.016

The biological activity of this compound can be attributed to several mechanisms:

1. Apoptosis Induction
The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cell death.

2. Enzyme Interaction
The structure of the compound allows it to interact effectively with enzyme active sites, particularly in tyrosinase inhibition, which is critical for therapeutic applications in skin disorders.

3. Antimicrobial Mechanism
The antimicrobial effects are hypothesized to arise from disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Q & A

Q. Critical factors :

  • Solvent choice : Pyridine enhances nucleophilicity in amidation steps but may require post-reaction neutralization .
  • Catalysts : Use of triethylamine or DMAP improves reaction efficiency in coupling steps .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/water) ensures purity .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across different studies?

Answer:
Discrepancies often arise from:

  • Tautomerism : The thiazol-2(3H)-ylidene group exhibits keto-enol tautomerism, leading to variable NMR shifts. Use deuterated DMSO or CDCl3 to stabilize specific tautomers .
  • Impurity peaks : Residual solvents (e.g., pyridine) or byproducts (e.g., unreacted benzoyl chloride) may appear in spectra. Compare experimental data with computational predictions (DFT-based NMR simulations) .
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NOE or coupling constants .

What strategies are effective for analyzing the compound’s interaction with biological targets (e.g., enzymes) in computational studies?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding poses with targets (e.g., PFOR enzyme). Focus on hydrogen bonding between the benzamide carbonyl and active-site residues .
  • MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories to evaluate binding free energies (MM-PBSA/GBSA) .
  • Pharmacophore mapping : Identify critical features (e.g., piperidinylmethyl hydrophobicity, thiazole aromaticity) for activity against kinases or antimicrobial targets .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer:

  • Modify substituents :
    • Piperidine ring : Replace with morpholine or azepane to alter lipophilicity and bioavailability .
    • Benzamide moiety : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and target binding .
  • Bioisosteric replacements : Substitute the thiazole core with oxazole or imidazole to probe steric and electronic effects .
  • Activity cliffs : Use QSAR models to predict activity changes from minor structural modifications (e.g., methyl vs. ethyl groups) .

What methodological challenges arise in assessing the compound’s metabolic stability and pharmacokinetics (PK)?

Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Low stability may require prodrug strategies .
    • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates to predict drug-drug interactions .
  • In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate logP, BBB permeability, and P-gp efflux risks .

How do steric and electronic effects influence the compound’s reactivity in further derivatization?

Answer:

  • Steric hindrance : The piperidinylmethyl group may limit access to electrophilic sites (e.g., thiazole C-5). Use bulky bases (e.g., DIPEA) to deprotonate and activate positions .
  • Electronic effects : The electron-deficient thiazole ring facilitates nucleophilic aromatic substitution at C-2. Introduce directing groups (e.g., -NH2) for regioselective functionalization .

What experimental and computational approaches validate the compound’s tautomeric forms in solution?

Answer:

  • VT-NMR : Variable-temperature NMR in DMSO-<i>d</i>6 can detect tautomeric equilibria by observing coalescence of proton signals .
  • IR spectroscopy : Compare carbonyl (C=O) and enolic (O-H) stretches to identify dominant tautomers .
  • DFT calculations : Compute relative energies of tautomers and predict Boltzmann distributions at room temperature .

How can researchers mitigate synthetic byproducts (e.g., dimerization) during large-scale production?

Answer:

  • Dilution effects : Conduct reactions under high dilution to minimize intermolecular side reactions (e.g., dimerization via Mannich intermediates) .
  • Protecting groups : Temporarily block reactive sites (e.g., thiazole NH with Boc groups) during functionalization .
  • Flow chemistry : Use microreactors to control residence time and suppress byproduct formation .

What are the implications of crystal packing and hydrogen-bonding motifs on the compound’s physicochemical properties?

Answer:

  • Hydrogen bonding : Centrosymmetric dimers via N-H⋯N interactions (e.g., thiazole NH to piperidine N) enhance solubility via polar surface area .
  • Crystal packing : Non-classical C-H⋯O/F interactions stabilize polymorphs with distinct melting points and dissolution rates .

How do researchers reconcile conflicting bioactivity data (e.g., IC50 values) across different assay conditions?

Answer:

  • Assay standardization : Normalize data using positive controls (e.g., staurosporine for kinase assays) and consistent ATP concentrations .
  • Solvent effects : DMSO concentration >1% may denature proteins; use lower concentrations and validate with vehicle controls .
  • Data meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare inter-lab variability and identify outlier datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide

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